

# In-Depth Technical Guide to Hydroxy Ipronidazole-d3: Chemical Properties and Structure

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## Compound of Interest

Compound Name: *Hydroxy ipronidazole-d3*

Cat. No.: *B588358*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Hydroxy Ipronidazole-d3**. This deuterated metabolite of the antiprotozoal agent Ipronidazole is a critical internal standard for quantitative analyses in research and drug development.

## Core Chemical Properties

**Hydroxy Ipronidazole-d3** is a stable, isotopically labeled form of Hydroxy Ipronidazole, the primary metabolite of Ipronidazole.<sup>[1]</sup> The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, such as GC-MS and LC-MS.<sup>[2]</sup>

## Quantitative Data Summary

Property	Value	Reference(s)
CAS Number	1156508-86-9	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> D <sub>3</sub> N <sub>3</sub> O <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	188.20 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2-(1-(methyl-d3)-5-nitro-1H-imidazol-2-yl)propan-2-ol	<a href="#">[5]</a>
SMILES String	C--INVALID-LINK-- (C1=NC=C(--INVALID-LINK-- =O)N1C([2H])([2H])[2H])C	<a href="#">[2]</a>
Solubility	Slightly soluble in Chloroform and Methanol.	<a href="#">[3]</a>
Physical Form	Solid	<a href="#">[3]</a>

## Chemical Structure

The chemical structure of **Hydroxy Ipronidazole-d3** is characterized by a 5-nitroimidazole ring, which is central to the pharmacological activity of this class of compounds. The deuterated N-methyl group is at position 1 of the imidazole ring, and a 2-hydroxypropyl group is at position 2.

Caption: Chemical structure of **Hydroxy Ipronidazole-d3**.

## Experimental Protocols

### Synthesis of Hydroxy Ipronidazole

While a detailed, step-by-step protocol for the synthesis of the deuterated standard, **Hydroxy Ipronidazole-d3**, is not readily available in the public domain, the synthesis of its non-deuterated analog generally involves the hydroxylation of the parent compound, Ipronidazole. A plausible synthetic approach would involve the use of a deuterated methylating agent in the initial synthesis of the Ipronidazole-d3 precursor. The subsequent hydroxylation of the isopropyl group could be achieved through various oxidative methods. The synthesis of similar 2-substituted-5-nitroimidazole derivatives often involves the reaction of the parent nitroimidazole with an appropriate electrophile in the presence of a base.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Sample Preparation and LC-MS/MS Analysis

**Hydroxy Ipronidazole-d3** is primarily used as an internal standard for the quantification of Hydroxy Ipronidazole in biological matrices. A general workflow for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below. This protocol is a composite based on methods described for the analysis of nitroimidazoles in various samples.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

### 1. Sample Extraction:

- Homogenize 5-10 g of the tissue or biological fluid sample.
- Extract the sample with an organic solvent such as acetonitrile or acetone, often in the presence of a small amount of acid (e.g., formic acid).[\[10\]](#)
- Centrifuge the mixture to separate the organic and aqueous layers.

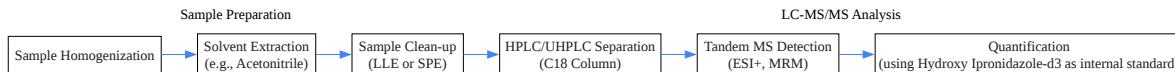
### 2. Clean-up:

- The supernatant is subjected to a clean-up step to remove interfering matrix components. This can be achieved through:
  - Liquid-Liquid Extraction (LLE): Partitioning the extract against a non-polar solvent like hexane to remove lipids.[\[13\]](#)
  - Solid-Phase Extraction (SPE): Using a cartridge (e.g., C18 or a mixed-mode cation exchange) to retain the analyte of interest while washing away impurities.[\[10\]](#)

### 3. LC-MS/MS Analysis:

- Chromatographic Separation: The cleaned-up extract is injected into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[\[13\]](#)
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed in positive ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition

of the precursor ion to one or more product ions for both the analyte and the deuterated internal standard.[14]

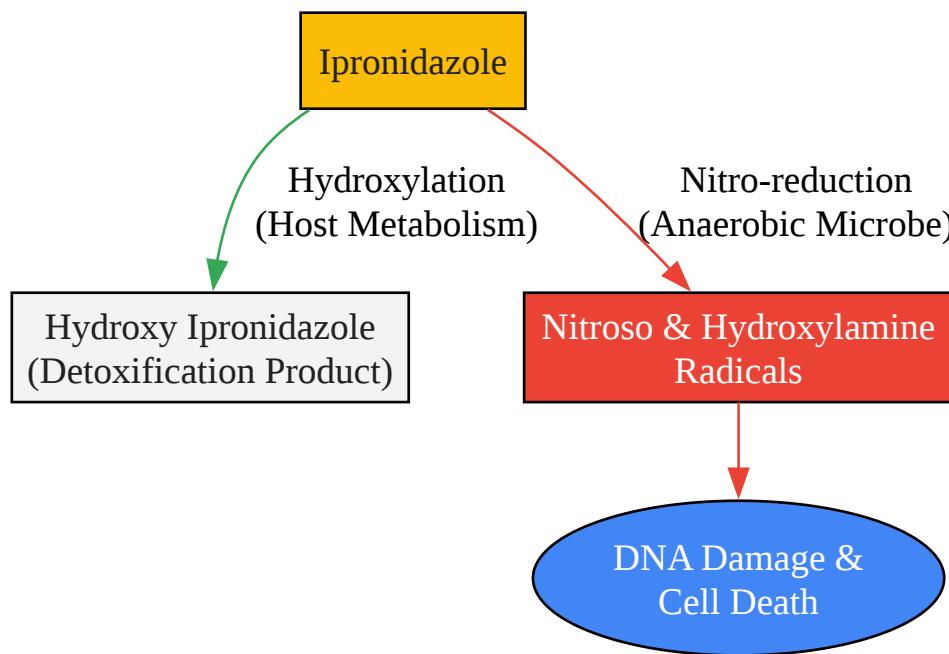


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Caption: General workflow for sample preparation and LC-MS/MS analysis.

## Metabolic Activation Pathway

**Hydroxy Ipronidazole-d3** itself is not pharmacologically active but serves as a standard for its non-deuterated counterpart. The parent compound, Ipronidazole, like other 5-nitroimidazoles, is a prodrug that requires metabolic activation to exert its antiprotozoal effect. This activation occurs under anaerobic conditions, where the nitro group is reduced by microbial nitroreductases to form highly reactive nitroso and hydroxylamine radicals. These radicals can then damage microbial DNA, leading to cell death.[15][16] The hydroxylation of the isopropyl group to form Hydroxy Ipronidazole is a separate metabolic detoxification pathway that occurs in the host.[17][18]



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Caption: Metabolic activation pathway of Ipronidazole.

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